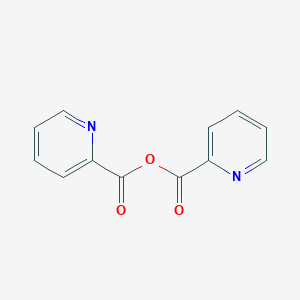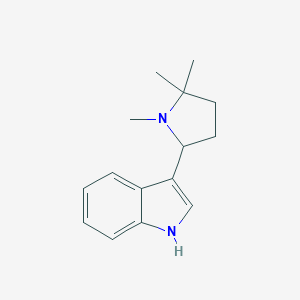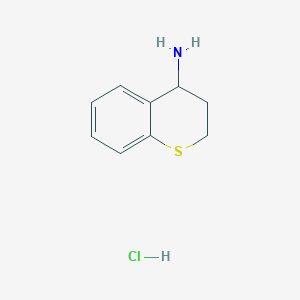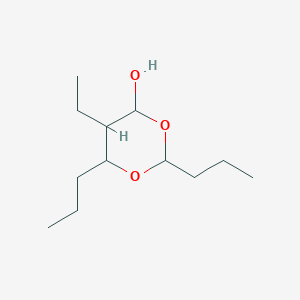
6,8-dibromoquinazolin-4(3H)-one
Übersicht
Beschreibung
6,8-dibromoquinazolin-4(3H)-one is a compound that has been studied for its structural features and requirements that enhance selectivity and specificity for the proper binding to the enzyme active site .
Molecular Structure Analysis
The molecular structure of 6,8-dibromoquinazolin-4(3H)-one is designed to enhance selectivity and specificity for the proper binding to the enzyme active site .Chemical Reactions Analysis
The chemical reactions involving 6,8-dibromoquinazolin-4(3H)-one are primarily related to its inhibitory activity on dihydrofolate reductase (DHFR). The compound has been tested for its in vitro DHFR inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-dibromoquinazolin-4(3H)-one are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Dihydrofolate Reductase (DHFR) Inhibition
6,8-dibromoquinazolin-4(3H)-one has been studied for its inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway . This pathway is crucial for DNA synthesis and cell division, making DHFR a target for anticancer and antimicrobial drugs .
The compound was found to bind to the enzyme’s active site, enhancing selectivity and specificity . This suggests potential applications in the development of new DHFR inhibitors .
Antitumor Activity
In addition to its DHFR inhibitory activity, 6,8-dibromoquinazolin-4(3H)-one has also been tested for its in vitro antitumor activity . Some derivatives of the compound showed broad-spectrum antitumor activity, suggesting potential applications in cancer therapy .
Wirkmechanismus
Target of Action
The primary target of 6,8-dibromoquinazolin-4(3H)-one is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a process essential for purine and thymidylate production, which are necessary for DNA replication and cell division .
Mode of Action
6,8-dibromoquinazolin-4(3H)-one inhibits DHFR by binding to the enzyme’s active site . This binding prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth . The structural features of 6,8-dibromoquinazolin-4(3H)-one enhance its selectivity and specificity for DHFR, allowing it to bind effectively to the enzyme’s active site .
Biochemical Pathways
By inhibiting DHFR, 6,8-dibromoquinazolin-4(3H)-one disrupts the folate pathway, which is crucial for DNA synthesis and cell growth . This disruption leads to a decrease in the production of purines and thymidylate, which are necessary for DNA replication and cell division . As a result, the compound can exert antitumor activity .
Result of Action
The inhibition of DHFR by 6,8-dibromoquinazolin-4(3H)-one leads to a decrease in DNA synthesis and cell growth, resulting in antitumor activity . Some compounds related to 6,8-dibromoquinazolin-4(3H)-one have shown remarkable DHFR inhibitory activity and broad-spectrum antitumor effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,8-dibromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUXMFPULVMCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369441 | |
| Record name | 6,8-dibromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromoquinazolin-4(3H)-one | |
CAS RN |
17518-85-3 | |
| Record name | 6,8-dibromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 6,8-dibromoquinazolin-4(3H)-one derivatives?
A1: Several synthetic strategies have been explored:
- Condensation of 6,8-dibromoanthranilamide: This method involves reacting 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol, leading to the formation of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. [] This can be further modified to obtain 2-aryl-4-chloro-6,8-dibromoquinazolines by treatment with thionyl chloride. []
- Cyclisation of acrylamide derivatives: Another approach involves the cyclisation of specifically designed acrylamide derivatives with hydrazine hydrate, resulting in the formation of various 6,8-dibromoquinazolin-4(3H)-one analogues. []
Q2: How can the structure of 6,8-dibromoquinazolin-4(3H)-one be further modified?
A2: Researchers have successfully employed cross-coupling reactions to introduce diverse substituents:
- Sonogashira cross-coupling: This reaction allows for the introduction of alkynyl groups at the 4-position of the quinazoline ring. For example, reacting 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes in the presence of a palladium catalyst yields 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines. [, ]
- Suzuki-Miyaura cross-coupling: This reaction enables the introduction of aryl groups. Specifically, reacting 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with arylboronic acids leads to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. [, ]
Q3: What are the potential applications of 6,8-dibromoquinazolin-4(3H)-one derivatives?
A3: Research suggests potential in the following areas:
- Antimicrobial agents: Several synthesized derivatives exhibit promising in vitro antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, Certium, A. niger, and C. albicans. [, , , , ] This highlights their potential as a source for novel antimicrobial drug development.
- Photophysical properties: The 2,6,8-triaryl-4-(phenylethynyl)quinazolines, synthesized via Sonogashira and Suzuki-Miyaura cross-coupling reactions, display notable absorption and emission properties in solution. [, ] This makes them interesting candidates for further investigation in materials science, particularly in areas requiring luminescent materials.
Q4: How are 6,8-dibromoquinazolin-4(3H)-one derivatives characterized?
A4: A combination of techniques is employed to confirm the structure and analyze properties:
- Spectroscopic analysis: This includes IR, 1H NMR, and 13C NMR spectroscopy, providing detailed information on functional groups and molecular structure. [, , , , , ]
- Mass spectrometry: This technique helps determine the molecular weight and provides further structural information. []
- Elemental analysis: This verifies the elemental composition of the synthesized compounds. [, , ]
- Photophysical property analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy are utilized to study the light absorption and emission characteristics of the compounds. [, ]
Q5: What are the Structure-Activity Relationship (SAR) findings for antimicrobial activity in 6,8-dibromoquinazolin-4(3H)-one derivatives?
A5: While comprehensive SAR studies are still ongoing, research suggests that:
- Introduction of pyrazole rings: Incorporating pyrazole rings at the 3-position of the 6,8-dibromoquinazolin-4(3H)-one core often enhances antimicrobial activity. [, , , ]
- Variation of substituents: Modifying the substituents on the pyrazole ring, such as introducing various aryl groups, significantly influences the potency and spectrum of antimicrobial activity. [, , , ] Further investigations are crucial to establish definitive structure-activity relationships.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



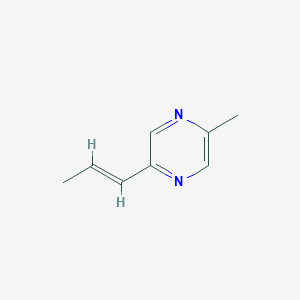
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
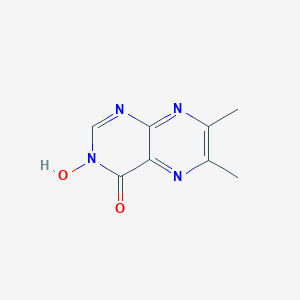
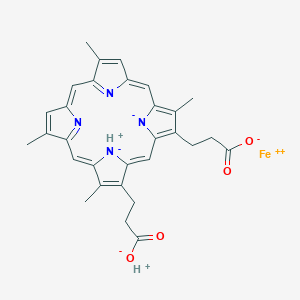

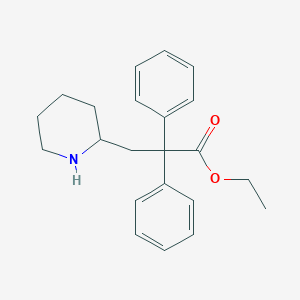

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
